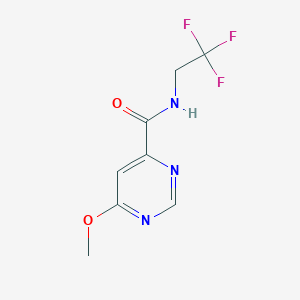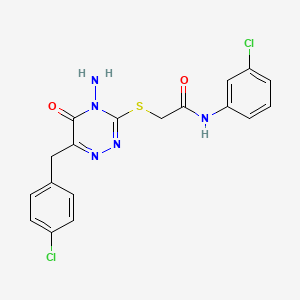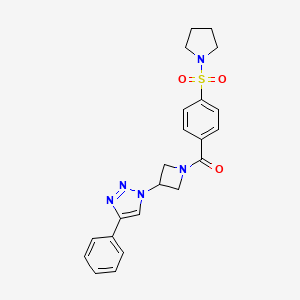
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: is a complex organic compound featuring multiple functional groups, including a triazole ring, an azetidine ring, and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonyl group can be further oxidized under specific conditions.
Reduction: : The azetidine ring can be reduced to form a different functional group.
Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution might involve the use of amines or alkoxides.
Major Products Formed
Oxidation: : Formation of sulfonic acid derivatives.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of halogenated or nitro-substituted phenyl derivatives.
科学研究应用
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.
Medicine: : The compound's unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: : It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
作用机制
The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in cellular signaling pathways. The compound might interact with these targets through binding interactions, leading to modulation of their activity.
相似化合物的比较
This compound can be compared to other triazole derivatives and azetidine-containing compounds. Similar compounds include:
Rufinamide: : An anticonvulsant drug with a triazole core.
Cefatrizine: : A cephalosporin antibiotic with a triazole ring.
Carboxyamidotriazole: : An anticancer drug featuring a triazole moiety.
The uniqueness of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in its combination of functional groups and its potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c28-22(18-8-10-20(11-9-18)31(29,30)26-12-4-5-13-26)25-14-19(15-25)27-16-21(23-24-27)17-6-2-1-3-7-17/h1-3,6-11,16,19H,4-5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWPYRKGXDDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
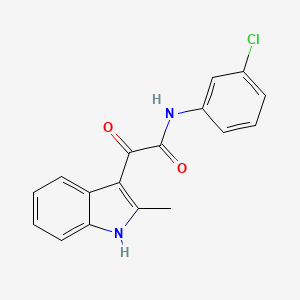
![Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]-](/img/structure/B2433535.png)
![N-(2-ethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2433536.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2433539.png)
![methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433540.png)
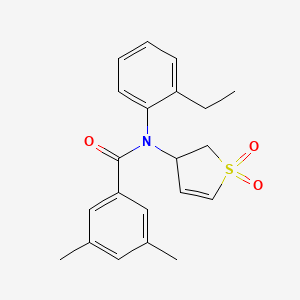
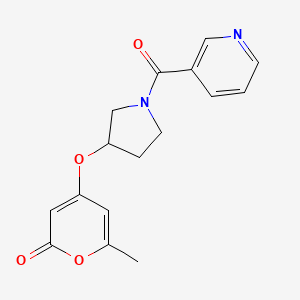
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2433546.png)
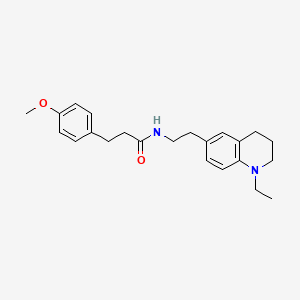


![4-((2,4-dichlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2433552.png)
